Cas no 96159-83-0 (2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole)

2-(4-Bromophenyl)-4,5-dihydro-1,3-thiazole is a brominated dihydrothiazole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a thiazoline ring fused to a 4-bromophenyl group, offering reactivity at both the aromatic bromine and the heterocyclic core. This compound serves as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry, where thiazole derivatives are known for their biological activity. The bromine substituent enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its stability and well-defined reactivity profile make it a useful building block for researchers exploring novel heterocyclic frameworks.
2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole structure
96159-83-0 structure
Product name:2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole
CAS No:96159-83-0
MF:C9H8BrNS
MW:242.135519981384
CID:1986593
PubChem ID:3024539

2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole
    • AL-182/11625007
    • SCHEMBL20411019
    • 0-27-00-00048 (Beilstein Handbook Reference)
    • 2-(4-Bromophenyl)-4,5-dihydrothiazole
    • DTXCID90164640
    • DTXSID40242149
    • 96159-83-0
    • Thiazole, 4,5-dihydro-2-(4-bromophenyl)-
    • BRN 0132793
    • AKOS024328756
    • 4,5-Dihydro-2-(4-bromophenyl)thiazole
    • Inchi: InChI=1S/C9H8BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2
    • InChI Key: GQODWBBIGYWREA-UHFFFAOYSA-N
    • SMILES: C1CSC(=N1)C2=CC=C(C=C2)Br

Computed Properties

  • Exact Mass: 240.956
  • Monoisotopic Mass: 240.956
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.7Ų

Experimental Properties

  • Density: 1.59
  • Boiling Point: 326.7°C at 760 mmHg
  • Flash Point: 151.4°C
  • Refractive Index: 1.677

2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1199200-1g
2-(4-Bromophenyl)-4,5-dihydrothiazole
96159-83-0 95%
1g
$395 2024-07-28
eNovation Chemicals LLC
Y1199200-1g
2-(4-Bromophenyl)-4,5-dihydrothiazole
96159-83-0 95%
1g
$395 2025-02-27
eNovation Chemicals LLC
Y1199200-5g
2-(4-Bromophenyl)-4,5-dihydrothiazole
96159-83-0 95%
5g
$685 2024-07-28
eNovation Chemicals LLC
Y1199200-5g
2-(4-Bromophenyl)-4,5-dihydrothiazole
96159-83-0 95%
5g
$685 2025-02-28
eNovation Chemicals LLC
Y1199200-1g
2-(4-Bromophenyl)-4,5-dihydrothiazole
96159-83-0 95%
1g
$395 2025-02-28
eNovation Chemicals LLC
Y1199200-5g
2-(4-Bromophenyl)-4,5-dihydrothiazole
96159-83-0 95%
5g
$685 2025-02-27

Additional information on 2-(4-bromophenyl)-4,5-dihydro-1,3-thiazole

Comprehensive Overview of 2-(4-Bromophenyl)-4,5-dihydro-1,3-thiazole (CAS No. 96159-83-0)

2-(4-Bromophenyl)-4,5-dihydro-1,3-thiazole (CAS No. 96159-83-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a thiazole ring fused with a 4-bromophenyl group, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

One of the most searched questions about 2-(4-Bromophenyl)-4,5-dihydro-1,3-thiazole is its role in medicinal chemistry. Recent studies highlight its efficacy as a scaffold for designing novel anti-inflammatory and anticancer compounds. The presence of the bromine atom enhances its reactivity, enabling selective modifications for targeted therapeutic applications. This aligns with the growing demand for precision medicine and personalized therapeutics, which are trending topics in biomedical research.

From a synthetic perspective, CAS No. 96159-83-0 is often utilized in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its aryl bromide functionality. These reactions are pivotal in constructing complex molecules for material science and organic electronics. Industry professionals frequently search for "synthetic routes for 2-(4-Bromophenyl)thiazole derivatives" or "applications of brominated heterocycles," reflecting its relevance in cutting-edge research.

Environmental and green chemistry considerations are also driving interest in this compound. Researchers are investigating eco-friendly catalytic systems to minimize waste during its synthesis. Keywords like "sustainable synthesis of thiazoles" and "bromophenyl derivatives in green chemistry" are gaining traction, underscoring the shift toward environmentally responsible practices.

In summary, 2-(4-Bromophenyl)-4,5-dihydro-1,3-thiazole (CAS No. 96159-83-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and advanced materials. Its structural versatility and reactivity make it a valuable asset for scientists addressing contemporary challenges in health and technology. As research progresses, this compound is poised to play a pivotal role in innovations aligned with global trends like drug repurposing and circular economy principles.

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